molecular formula C12H8BrN B6176128 4-bromo-1-(prop-1-yn-1-yl)isoquinoline CAS No. 2439553-97-4

4-bromo-1-(prop-1-yn-1-yl)isoquinoline

Cat. No.: B6176128
CAS No.: 2439553-97-4
M. Wt: 246.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(prop-1-yn-1-yl)isoquinoline is a chemical compound with the molecular formula C15H10BrN. This compound belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(prop-1-yn-1-yl)isoquinoline typically involves the reaction of 4-bromoisoquinoline with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(prop-1-yn-1-yl)isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the isoquinoline derivative with a boronic acid .

Scientific Research Applications

4-bromo-1-(prop-1-yn-1-yl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications due to its structural similarity to other bioactive isoquinolines.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-(prop-1-yn-1-yl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The specific pathways and targets depend on the structural modifications and the biological context .

Comparison with Similar Compounds

Similar Compounds

    4-bromoisoquinoline: A simpler derivative without the prop-1-yn-1-yl group.

    1-(prop-1-yn-1-yl)isoquinoline: Lacks the bromine atom.

    Other Isoquinoline Derivatives: Compounds with different substituents on the isoquinoline ring.

Uniqueness

4-bromo-1-(prop-1-yn-1-yl)isoquinoline is unique due to the presence of both the bromine atom and the prop-1-yn-1-yl group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development.

Properties

CAS No.

2439553-97-4

Molecular Formula

C12H8BrN

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.